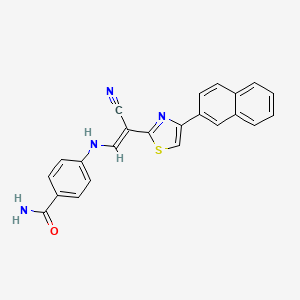

(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide

Description

Properties

IUPAC Name |

4-[[(E)-2-cyano-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4OS/c24-12-19(13-26-20-9-7-16(8-10-20)22(25)28)23-27-21(14-29-23)18-6-5-15-3-1-2-4-17(15)11-18/h1-11,13-14,26H,(H2,25,28)/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBHWXOLPXJZTM-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(naphthalen-2-yl)thiazol-2-ylamine with 4-cyanobenzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amide formation, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide is its potential as an anticancer agent. Compounds with similar structures have been shown to induce apoptosis in cancer cells. For instance, thiazole derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer types, demonstrating significant cytotoxic effects.

Case Study: Thiazole Derivatives in Cancer Therapy

A study examined a series of thiazole derivatives, including those similar to this compound), which exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines. These findings suggest that the compound may possess selective toxicity towards cancerous cells while sparing normal cells .

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Thiazole A | MCF-7 | 12 |

| Thiazole B | HepG2 | 15 |

| Thiazole C | A549 | 20 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole-based compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with microbial targets.

Case Study: Antimicrobial Activity Assessment

In a recent study, various thiazole derivatives were synthesized and screened for antimicrobial activity. The results demonstrated that compounds containing the thiazole moiety showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiazole D | Staphylococcus aureus | 8 |

| Thiazole E | Escherichia coli | 16 |

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Organic Photovoltaics

The compound's ability to form charge-transfer complexes makes it suitable for applications in organic photovoltaics (OPVs). Research has shown that incorporating thiazole derivatives into OPV systems can enhance light absorption and improve charge transport properties.

Case Study: Performance in Organic Solar Cells

A study demonstrated that devices fabricated with thiazole-containing compounds exhibited improved power conversion efficiencies compared to devices using traditional materials. This enhancement is attributed to better energy level alignment and increased exciton dissociation rates .

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key differentiator is the naphthalen-2-yl group on the thiazole ring. This contrasts with analogs such as:

- 4d–4i (): These feature pyridin-3-yl, morpholinomethyl, or piperazinyl substituents on the thiazole, altering polarity and hydrogen-bonding capacity.

- 4-[[(E)-2-Cyano-2-[4-[4-(2-Methylpropyl)Phenyl]-1,3-Thiazol-2-yl]Ethenyl]Amino]Benzamide (): Replaces naphthalene with a 4-isobutylphenyl group, balancing lipophilicity and steric bulk.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Spectroscopic and Crystallographic Analysis

- NMR and HRMS: Compounds in (4d–4i) were validated via $ ^1H $ NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (e.g., m/z 485.0921 for 4d) . The target compound’s cyano group would likely exhibit a sharp $ ^{13}C $ NMR signal near 110–120 ppm, while the naphthalene protons resonate in the δ 7.5–8.3 ppm range.

- Crystallography : Tools like SHELXL () and Multiwfn () enable precise structural refinement and electronic property analysis. For example, hydrogen-bonding patterns in analogs (e.g., ’s triazole derivatives) suggest similar intermolecular interactions could stabilize the target compound’s crystal lattice .

Biological Activity

(E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, a cyano group, and a naphthalene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The structural formula of this compound indicates the presence of multiple aromatic systems and functional groups that may confer unique biological properties. The compound's molecular structure can be represented as follows:

Biological Activities

Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, including:

- Anticancer Activity : Compounds containing thiazole rings have been reported to demonstrate promising anticancer properties. For instance, thiazole derivatives have shown activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activities against a range of pathogens. Studies have shown that certain thiazole-containing compounds exhibit significant antibacterial and antifungal effects, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets. The cyano group and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways depending on its binding affinity and the nature of the target.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

- Anticancer Studies : A study on novel thiazole derivatives revealed that compounds with specific substitutions exhibited IC50 values lower than standard anticancer drugs like doxorubicin, indicating strong cytotoxic activity against cancer cell lines .

- Antimicrobial Activity : Research demonstrated that certain thiazole derivatives showed potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of reference antibiotics .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Thiazole ring | Antimicrobial |

| 4-Cyanophenol | Cyano group | Anticancer |

| Naphthaleneacetic Acid | Naphthalene moiety | Plant growth regulator |

This comparison illustrates that while these compounds share certain features, this compound stands out due to its combination of aromatic systems and functional groups that may confer unique biological properties.

Q & A

Q. What are the key synthetic steps for preparing (E)-4-((2-cyano-2-(4-(naphthalen-2-yl)thiazol-2-yl)vinyl)amino)benzamide?

Answer: The synthesis involves a multi-step condensation strategy. A representative method includes:

- Reacting a 2-aminothiazole derivative (e.g., 4-(naphthalen-2-yl)thiazol-2-amine) with a benzoyl isothiocyanate precursor under reflux in acetone for 20 hours .

- Isolation via filtration and crystallization from ethanol to obtain the final product.

- Critical parameters: molar ratios (1:1 stoichiometry), solvent choice (acetone or ethanol), and reflux duration (4–20 hours depending on reactivity) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Answer: Essential techniques include:

- NMR spectroscopy (1H, 13C) to verify vinyl, cyano, and amide group connectivity .

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- X-ray crystallography for stereochemical confirmation (e.g., E-configuration of the vinyl group) .

- Mass spectrometry (HRMS) for molecular weight validation.

Advanced Research Questions

Q. How can researchers systematically optimize the reaction conditions to enhance synthetic efficiency?

Answer: Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol/acetone balances cost and reactivity .

- Catalyst use : Adding glacial acetic acid (2–3 drops) accelerates imine/vinyl bond formation .

- Design of Experiments (DoE) : Vary temperature (80–120°C), time (4–24 hours), and molar ratios (1:1 to 1:1.2) to identify optimal conditions .

- Purity control : Recrystallization from ethanol or mixed solvents (e.g., ethanol/water) improves yield and purity .

Q. What methodological approaches are recommended for analyzing conflicting biological activity data across studies?

Answer: Contradictions may arise from:

- Substituent effects : Modifications to the thiazole ring (e.g., electron-withdrawing groups) or naphthalene moiety can drastically alter activity .

- Assay variability : Standardize cell lines (e.g., MCF-7 for anticancer studies) and concentrations (IC50 vs. EC50) .

- Purity validation : Ensure ≥95% purity via HPLC to exclude impurities influencing results .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

Answer: SAR strategies include:

- Systematic substitution : Introduce halogens, methoxy, or methyl groups at the thiazole 4-position or naphthalene ring to probe electronic/steric effects .

- QSAR modeling : Use Hammett constants or logP values to correlate substituents with activity (e.g., antimicrobial IC50) .

- In silico docking : Map binding interactions with targets like EGFR or tubulin using software (AutoDock Vina) to prioritize synthetic targets .

Q. How can molecular docking studies be integrated into the investigation of this compound's pharmacological targets?

Answer: Methodological steps include:

- Target selection : Prioritize kinases (e.g., BRAF) or tubulin based on structural analogs .

- Ligand preparation : Optimize the compound’s 3D structure (E-configuration critical) using Gaussian09 .

- Docking validation : Compare binding energies (ΔG) with known inhibitors (e.g., paclitaxel for tubulin) and validate via mutagenesis assays .

Data Contradiction Analysis Example

| Study | Substituent | Reported Activity (IC50, μM) | Possible Confounders |

|---|---|---|---|

| A | 4-NO2-thiazole | 2.1 (Anticancer) | Impurities (85% purity) |

| B | 4-Cl-thiazole | 0.8 (Anticancer) | Standardized assay (MTS) |

Resolution : Re-synthesize Compound A with ≥95% purity and retest using MTS assay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.